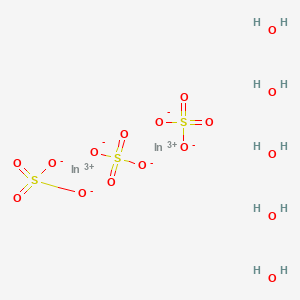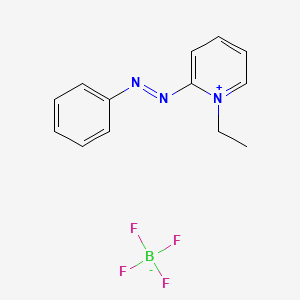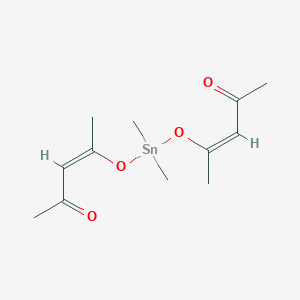
Dimethylbis(2,4-pentanedionate)tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbis(2,4-pentanedionate)tin is an organotin compound with the chemical formula C12H20O4Sn. It is also known as dimethyltin bis(acetylacetonate). This compound is characterized by the presence of two 2,4-pentanedionate ligands attached to a central tin atom, along with two methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylbis(2,4-pentanedionate)tin can be synthesized through the reaction of dimethyltin dichloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
Sn(CH3)2Cl2+2CH3COCH2COCH3→Sn(CH3)2(C5H7O2)2+2HCl
The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques to remove any impurities .
化学反应分析
Types of Reactions
Dimethylbis(2,4-pentanedionate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: It can be reduced to form tin(II) derivatives.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Tin(IV) derivatives such as tin(IV) oxide.
Reduction: Tin(II) derivatives such as tin(II) chloride.
Substitution: New organotin compounds with different ligands.
科学研究应用
Dimethylbis(2,4-pentanedionate)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based coatings, plastics, and other materials.
作用机制
The mechanism by which dimethylbis(2,4-pentanedionate)tin exerts its effects involves the interaction of the tin center with various molecular targets. The 2,4-pentanedionate ligands stabilize the tin atom, allowing it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .
相似化合物的比较
Similar Compounds
Dibutyltin bis(2,4-pentanedionate): Similar structure but with butyl groups instead of methyl groups.
Diethyltin bis(2,4-pentanedionate): Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Dimethylbis(2,4-pentanedionate)tin is unique due to its specific combination of methyl groups and 2,4-pentanedionate ligands, which confer distinct chemical properties and reactivity. Its relatively small size compared to other organotin compounds makes it more suitable for certain applications where steric hindrance is a concern .
属性
IUPAC Name |
(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGUDPNZABLBW-VGKOASNMSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
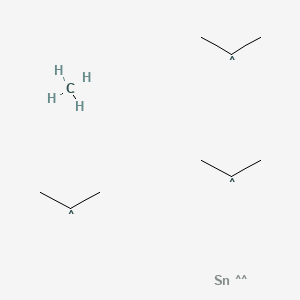
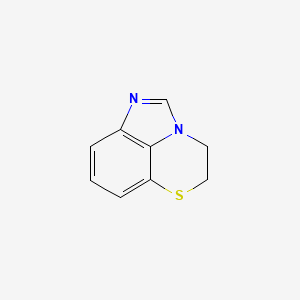
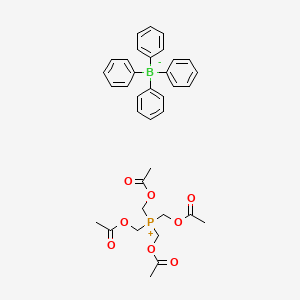
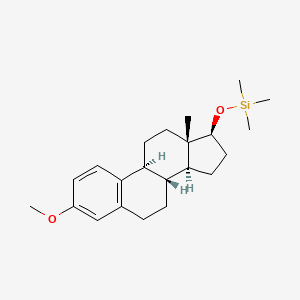
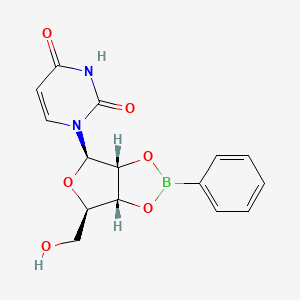
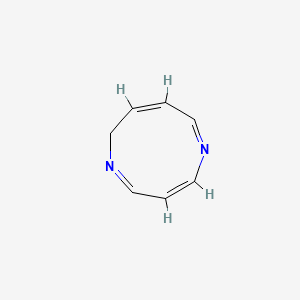
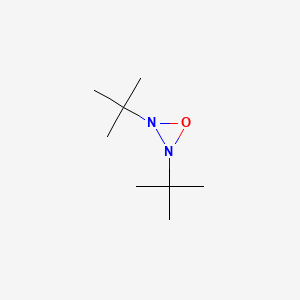
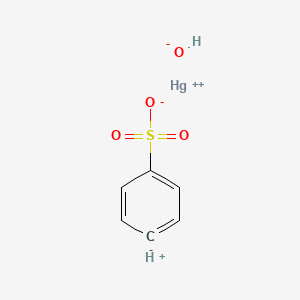
![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
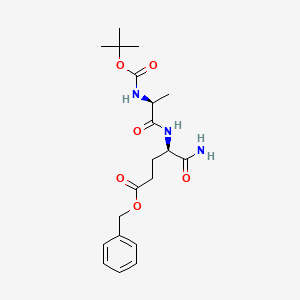
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)
